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Introduction

KL-11743 is a potent and orally bioavailable small molecule inhibitor of the class | glucose
transporters (GLUTSs), demonstrating significant activity against GLUT1, GLUT2, GLUT3, and
GLUTA4.[1][2][3] Its ability to competitively inhibit glucose uptake induces a profound metabolic
reprogramming in cancer cells, making it a valuable tool for studying cancer metabolism and a
potential therapeutic agent. These application notes provide a comprehensive overview of KL-
11743's effects and detailed protocols for its use in preclinical research.

Mechanism of Action

KL-11743 competitively inhibits the class | glucose transporters, thereby blocking the initial and
rate-limiting step of glycolysis. This disruption of glucose metabolism leads to a cascade of
downstream effects, including:

« Inhibition of Glycolysis: Reduced glucose uptake leads to decreased production of glycolytic
intermediates and lactate.[1][4]
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» Energetic Stress: The blockade of glycolysis results in a rapid depletion of ATP.[4]

e Redox Imbalance: A decrease in NADH and NADPH pools is observed, indicating significant
redox stress.[4][5]

o Metabolic Shift to Oxidative Phosphorylation: To compensate for the loss of glycolytic ATP
production, cells shift towards mitochondrial oxidative phosphorylation.[6][7] This is often
accompanied by an increase in glutamine consumption.

 Induction of Cell Death: In cancer cells with high dependence on glycolysis or with
compromised mitochondrial function, KL-11743 can induce cell death.[1][7] It has shown
synergistic effects with inhibitors of electron transport.[1]

Data Presentation
In Vitro Activity of KL-11743
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Parameter Value Cell Line/System Reference

GLUT Inhibition (IC50)

GLUT1 115 nM In vitro assay [1][2]
GLUT2 137 nM In vitro assay [11[2]
GLUT3 90 nM In vitro assay [1][2]
GLUT4 68 nM In vitro assay [1]

Metabolic Inhibition in
HT-1080 cells (IC50)

Glucose Consumption 228 nM HT-1080 [4]
Lactate Secretion 234 nM HT-1080 [4]
2-Deoxyglucose
87 nM HT-1080 [4]

(2DG) Transport
Glycolytic ATP HT-1080 (oligomycin-

Y y- 127 nM (oligomy [4]
Production treated)
Cell Growth Inhibition
(IC50)
HT-1080 fibrosarcoma 677 nM HT-1080 [1]

In Vivo P Kineti f KL-11743

Parameter Value Species Reference
Oral Bioavailability (F)  15-30% Mice and Rats [4]

Half-life (t1/2) 1.45-4.75 h Mice [4]
2.04-5.38h Rats [4]

Time to Max 2-3h Mice and Rats [4]

Concentration (tmax)
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Experimental Protocols
Cell Proliferation Assay

This protocol is designed to determine the effect of KL-11743 on the proliferation of cancer
cells.

Materials:

e Cancer cell line of interest (e.g., HT-1080)

o Complete cell culture medium

o KL-11743 (stock solution in DMSO)

o 96-well cell culture plates

¢ Cell counting solution (e.g., Trypan Blue) or a viability reagent (e.g., CellTiter-Glo®)

e Incubator (37°C, 5% CO2)

Microplate reader (if using a viability reagent)
Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100
pL of complete medium. Allow cells to attach overnight.

o Compound Treatment: Prepare serial dilutions of KL-11743 in complete medium. The final
DMSO concentration should not exceed 0.1%. Remove the overnight medium from the cells
and add 100 pL of the KL-11743 dilutions or vehicle control.

 Incubation: Incubate the plate for 24-72 hours.
e Assessment of Proliferation:

o Cell Counting: Aspirate the medium, wash with PBS, and detach the cells using trypsin.
Neutralize the trypsin, and then count the viable cells using a hemocytometer and Trypan
Blue.
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o Viability Reagent: Add the viability reagent according to the manufacturer's instructions
and measure the luminescence or fluorescence using a microplate reader.

o Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle
control. Determine the IC50 value by plotting the percentage of inhibition against the log
concentration of KL-11743 and fitting the data to a dose-response curve.

Western Blot for Phosphorylated AMPK

This protocol is for assessing the activation of the AMPK pathway in response to KL-11743
treatment.

Materials:

o Cancer cell line

o Complete cell culture medium

e KL-11743

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

e SDS-PAGE gels and running buffer

» Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies (anti-phospho-AMPKa (Thrl172), anti-AMPKa)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:
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o Cell Treatment: Plate cells and allow them to attach. Treat the cells with various
concentrations of KL-11743 (e.g., 0.01-10 uM) for a specified time (e.g., 1 hour).

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
e Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Load equal amounts of protein (20-40 ug) onto an SDS-PAGE gel.
After electrophoresis, transfer the proteins to a PVDF membrane.

» Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at
room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

e Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the
HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes,
add the chemiluminescent substrate and visualize the bands using an imaging system.

e Analysis: Quantify the band intensities and normalize the phosphorylated AMPK signal to the
total AMPK signal.

Glucose Uptake Assay using 2-Deoxyglucose (2-DG)

This protocol measures the rate of glucose uptake by cells treated with KL-11743.
Materials:

e Cancer cell line

e Glucose-free culture medium

o KL-11743

o 2-Deoxy-[3H]-glucose or a non-radioactive 2-DG uptake assay kit

e Lysis buffer

 Scintillation counter or microplate reader

Procedure:
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e Cell Seeding and Treatment: Seed cells in a multi-well plate. The next day, pre-treat the cells
with KL-11743 in complete medium for a specified time.

e Glucose Starvation: Wash the cells with warm PBS and incubate them in glucose-free
medium for 30-60 minutes.

e 2-DG Uptake: Add 2-deoxy-[3H]-glucose (or the non-radioactive 2-DG reagent) to the wells
and incubate for 10-20 minutes.

o Termination of Uptake: Stop the uptake by washing the cells rapidly with ice-cold PBS.

e Cell Lysis and Measurement: Lyse the cells and measure the amount of internalized 2-DG.
For radioactive 2-DG, use a scintillation counter. For non-radioactive kits, follow the
manufacturer's protocol and use a microplate reader.

o Data Analysis: Normalize the 2-DG uptake to the protein concentration in each well.
Calculate the percentage of inhibition of glucose uptake relative to the vehicle control.

Lactate Secretion Assay

This protocol quantifies the amount of lactate released into the culture medium.
Materials:

e Cancer cell line

o Complete cell culture medium

e KL-11743

o Lactate assay kit (colorimetric or fluorometric)

e Microplate reader

Procedure:

o Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat
the cells with KL-11743 in fresh medium.
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o Sample Collection: After 24-48 hours of treatment, collect the cell culture medium.

o Lactate Measurement: Use a commercial lactate assay kit to measure the lactate
concentration in the collected medium according to the manufacturer's instructions.

o Data Analysis: Normalize the lactate concentration to the number of cells or the protein
content of the corresponding cell lysate.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KL-11743 in
a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or NOD/SCID)

e Cancer cell line (e.g., NCI-H226)

o Matrigel (optional)

o KL-11743

e Vehicle solution (e.g., corn oil)

o Calipers

e Animal balance

Procedure:

o Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 1076 cells in 100 pL PBS,
optionally mixed with Matrigel) into the flank of each mouse.

e Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200
mm?3). Randomly assign the mice to treatment and control groups.

o Treatment Administration: Administer KL-11743 (e.g., 100 mg/kg) or vehicle orally (p.0.) or
via intraperitoneal (i.p.) injection daily or as determined by tolerability studies.
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e Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can
be calculated using the formula: (Length x Width?)/2.

e Study Termination: At the end of the study (e.g., after 3-5 weeks or when tumors in the
control group reach a predetermined size), euthanize the mice and excise the tumors for
further analysis (e.g., weight, histology, biomarker analysis).

o Data Analysis: Compare the tumor growth rates and final tumor weights between the

treatment and control groups.

Visualizations
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Caption: Signaling pathway of KL-11743 action.
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Caption: General workflow for in vitro experiments.
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Caption: Workflow for in vivo xenograft studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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